Journal Name:Journal of Food Quality
Journal ISSN:0146-9428
IF:3.2
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1745-4557
Year of Origin:1977
Publisher:Hindawi Limited
Number of Articles Per Year:178
Publishing Cycle:Bimonthly
OA or Not:Yes
Advances in Physical Technologies to Improve Virgin Olive Oil Extraction Efficiency in High-Throughput Production Plants
Journal of Food Quality ( IF 3.2 ) Pub Date: 2023-07-07 , DOI: 10.1007/s12393-023-09347-1
The olive oil industry has been operating for centuries, but in the last decades, significant attention has gone to the development of physical technologies that enhance the traditional extra virgin olive oil (EVOO) extraction process efficiency. Studies have validated such technologies at industrial scale in medium-sized olive oil factories. These physical technological interventions are aimed to achieve at least one of the following outcomes: (a) higher EVOO throughput by implementing a continuous uniform-heating process alternative to semi-batch malaxation, (b) increase the recovery of EVOO, and (c) enhance the phenolic content in olive oil. The present work identifies the status of what is presently achievable with these physical interventions. A systematic comparison across recent studies was conducted in factories processing beyond 1 T h−1 olive paste. Technologies used in these studies include heat exchangers, microwaves (MW), ultrasound (US), megasonics (MS), and pulsed electric fields (PEF) individually or in combination.Graphical Abstract
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Recent Developments in Starch-Based Delivery Systems of Bioactive Compounds: Formulations and Applications
Journal of Food Quality ( IF 3.2 ) Pub Date: 2022-04-20 , DOI: 10.1007/s12393-022-09311-5
Bioactive compounds exhibit numerous health benefits; however, they are highly sensitive to degradation under various process conditions. Applications of these compounds are limited in food and pharmaceutical products due to their quick release, low solubility, possible interactions with other ingredients, and reduced biological potential. Encapsulation in suitable carrier systems could protect their bioactivity and retain sensorial properties of products during processing and storage. Starch is a natural polysaccharide, and its physicochemical properties offer an excellent carrier system for various bioactive compounds. In this review, comprehensive discussions have been provided on the different fabrication techniques of starch-based micro, nano-carrier systems and their applications for various bioactive compounds have been discussed also. Various techniques including nano-spray drying, electrospinning, extrusion, acid hydrolysis, nanoemulsification, nanoprecipitation, microfluidization, ultrasonication, and gamma-irradiation have been employed to fabricate micro and nanocarrier systems from a starch biopolymer. Starch-based nanostructures are emerging as a novel and promising nano-vehicles for delivering bioactive compounds.
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Current Applications and Challenges of Induced Electric Fields for the Treatment of Foods
Journal of Food Quality ( IF 3.2 ) Pub Date: 2022-06-07 , DOI: 10.1007/s12393-022-09314-2
As consumers increasingly prefer “all-natural” and healthy foods, there has been increasing demand for non-toxic, residual-free, and environmentally friendly food processing techniques. Researchers and developers have shown increasing interest in innovative electrical processing techniques for the treatment of foods. Among electrotechnologies, induced electric fields (IEF) demonstrates the potential advantages to food processing. It combined with thermal effect and non-thermal effect has been explored for sterilization, modification, and extraction of agro-food materials. It is a sister electrotechnology of ohmic heating, which does not require the use of electrodes. Despite valuable contributions to the literature, there still lack of knowledge regarding the application of IEF treatment to food products. It has proven effective in inactivating microorganisms and enzymes in foods, changing biomacromolecule contents, extracting active constituents, and enhancing chemical reactions. This paper provides an overview of current application of IEFs in the treatment of foods. Issues relevant to electric field processing (e.g., basic principles, formulas) are also examined as they affect IEF techniques. Future perspectives and challenges related to technological application of IEFs are outlined in an effort to fill research gaps. IEF processing is projected to become a key technology in the food industry.
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Optimal Designs of Air Source Heat Pump Dryers in Agro-food Processing Industry
Journal of Food Quality ( IF 3.2 ) Pub Date: 2023-03-09 , DOI: 10.1007/s12393-023-09337-3
Air source heat pump drying systems in the agricultural production sector were reviewed in this study in terms of optimal designs, leading to the optimization of the heat pump drying process. Several intricate designs have been used to optimize the heat pump drying process. Multiple evaporators with multiple condensers, multiple drying chambers, cascade heat pump drying systems, hybrid heat pump drying systems, different configurations of the heat pump components, and refrigerants with lower environmental impacts have been used to accomplish optimal heat pump dryer designs and thereby optimum drying conditions for agricultural products.
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Fully Probabilistic Microbial Inactivation Models: the Markov Chain Reconstruction from Experimental Survival Ratios
Journal of Food Quality ( IF 3.2 ) Pub Date: 2022-11-04 , DOI: 10.1007/s12393-022-09325-z
During microbial inactivation by a lethal agent (ignoring damage/injury, recovery from damage/injury, etc.), an individual spore or cell can be either viable/alive and countable, or already inactivated/dead and uncountable. But since we only count the survivors’ total number at successive times, the fates of the individual microbes remain unknown. This makes the process probabilistic and creates the need for a stochastic model to describe it. The familiar continuous deterministic models such as the loglinear or Weibullian, which are only applicable to large populations, can be viewed as the mathematical limits of underlying discrete stochastic models. When the targeted microbial population is initially small, its survival curve is inherently irregular and irreproducible. But when the targeted population is large, its survival curve is initially smooth and reproducible but inevitably becomes irregular and irreproducible as the number of survivors diminishes. Perhaps the most important difference between the deterministic loglinear model, or the Weibullian with a shape factor > 1, and their fully stochastic versions is that the latter predict complete elimination of the targeted microbe in a realistic finite time. A stochastic survival model is derived from the individual microbes’ Markov chains (or trees) and the character of the underlying survival probability rate’s time-dependence. Various types of such dependencies are presented, and their different manifestations in the stochastic survival curves shapes are demonstrated. Also discussed are ways to extract (estimate) the stochastic model’s parameters from the regular and reproducible part of static experimental survival data, which in some cases requires unconventional regression techniques.
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Capillary Pressure in Unsaturated Food Systems: Its Importance and Accounting for It in Mathematical Models
Journal of Food Quality ( IF 3.2 ) Pub Date: 2023-03-21 , DOI: 10.1007/s12393-023-09341-7
Capillary pressure plays a critical role in driving fluid flow in unsaturated porous (pores not saturated with liquids but also containing air/gas) structures. The role and importance of capillary pressure have been well documented in geological and soil sciences but remain largely unexplored in the food literature. Available mathematical models for unsaturated food systems have either ignored the capillary-driven flow or combined it with the diffusive flow. Such approaches are bound to impact the accuracy of models. The derivation of the microscale definition of capillary pressure is overviewed, and the limitations of using the microscale definition at the macroscale are discussed. Next, the factors affecting capillary pressure are briefly reviewed. The parametric expressions for capillary pressure as a function of saturation and temperature, developed originally for soils, are listed, and their application for food systems is encouraged. Capillary pressure estimation methods used for food systems are then discussed. Next, the different mathematical formulations for food systems are compared, and the limitations of each formulation are discussed. Additionally, examples of hybrid mixture theory–based multiscale models for frying involving capillary pressure are provided. Capillary-driven liquid flow plays an important role in the unsaturated transport during the processing of porous solid foods. However, measuring capillary pressure in food systems is challenging because of the soft nature of foods. As a result, there is a lack of available capillary pressure data for food systems which has hampered the development of mechanistic models. Nevertheless, providing a fundamental understanding of capillary pressure will aid food engineers in designing new experimental studies and developing mechanistic models for unsaturated processes.
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An Overview Focusing on Food Liposomes and Their Stability to Electric Fields
Journal of Food Quality ( IF 3.2 ) Pub Date: 2022-02-01 , DOI: 10.1007/s12393-022-09306-2
Liposomes provide protection, transport, and delivery systems for drugs and functional ingredients. This review studied liposome-based functional ingredients, effects of electric fields on lipid membranes, methods to determine the degree of electroporation, and some governing equations of the electroporation phenomenon. The objective of this review was to provide an overview of some aspects to consider when designing and manufacturing food liposomes that are stable in electric fields; this was based on studies conducted in medicine, pharmacology, and the food industry. The effects of pulsed electric fields and high voltage electrical discharge processing on phospholipid membranes were studied; these can be extrapolated to liposomes under food processing conditions using electric fields. The chemical compositions of the lipid membrane and adding layers to the liposome surface were related to higher electrical resistance. Fluorescence, impedance, conductivity, and voltage methods were defined to determine the degree of electroporation and mathematical models that can facilitate the analysis of the mechanism. Finally, the study of the electrical properties used by the different materials to manufacture liposomes remains for future research.
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The Weibull Model for Microbial Inactivation
Journal of Food Quality ( IF 3.2 ) Pub Date: 2021-11-11 , DOI: 10.1007/s12393-021-09291-y
The first-order kinetics for microbial inactivation was derived more than 100 years ago and is still used, although more and more researchers are aware of very common non-linear survival curves. The Weibull model is just a simple alternative to the linear model and can be used to describe convex, concave, and linear survival curves. The objective of this review is not to criticize the first-order kinetics or to praise the Weibull model. In this review, the Peleg and Mafart versions of the Weibull model were compared with emphasis on the parameters of those model expressions, the scaled sensitivity coefficients of the model parameters, and the dependency of the model parameters to each other. Secondary modeling was also considered. It was concluded that both Peleg and Mafart versions can be safely used to describe linear and non-linear (convex or concave) survival curves under constant conditions. However, concerning the secondary model, predictions under dynamic conditions, and availability of an Excel®-based workbook for this purpose, the Peleg model seemed to be one step ahead. One of the parameters of the Weibull model and the secondary model derived from this parameter could be used as an alternative to the conventional D value. This work confirms that the Weibull model can serve as the microbial survival model instead of the now obsolete linear model whatever the lethal treatment is.
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Effect of Nonthermal Processing on the Structural and Techno-Functional Properties of Bovine α-Lactalbumin
Journal of Food Quality ( IF 3.2 ) Pub Date: 2023-03-13 , DOI: 10.1007/s12393-023-09340-8
Bovine α-lactalbumin (α-LA) is a small (MW 14,178) globular whey protein with good nutritional and functional properties. Its increased availability as a purified protein has made easier the study of the effects of different processing treatments on its structural and techno-functional properties. The consumer demand for fresh foods with longer shelf-life and good sensory qualities led to extensive research in the field of the so-called nonthermal technologies to inactivate microorganisms and enzymes. However, these technologies have also acquired great importance in the field of modification and improvement of structural, physicochemical, and techno-functional properties of food proteins. In this review, the effects of some nonthermal processes (high hydrostatic pressure, pulsed electric fields, high-intensity ultrasound, ultraviolet light, and atmospheric pressure cold plasma) on the properties of α-LA are examined, and the research needs in this field are indicated.
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Markers and Mechanisms of Deterioration Reactions in Dairy Products
Journal of Food Quality ( IF 3.2 ) Pub Date: 2023-01-18 , DOI: 10.1007/s12393-023-09331-9
Dairy products, such as liquid, powdered, and fermented milk, provide an excellent source of nutrition and constitute part of a well-balanced diet. However, measures to prevent the deterioration of the quality of dairy products during thermal treatment and storage are lacking at present. Deterioration of milk quality is primarily related to reactions of oxidation, hydrolysis, and Maillard reaction. While multiple studies have focused on the factors influencing the deterioration of dairy products during processing and storage, systematic analysis of the underlying mechanisms is essential to improve our overall understanding of the process. This report presents a structured overview of the mechanisms and markers associated with deterioration reactions in marketed dairy products. The overall impacts of deterioration reactions on the quality and flavor of dairy products are additionally reviewed. Furthermore, potential markers of deterioration reactions and future development directions of the dairy industry are discussed, with a view to providing a reference for the quality and safety guarantee of dairy products.Graphical Abstract
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 FOOD SCIENCE & TECHNOLOGY 食品科技4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.20 32 Science Citation Index Expanded Not
Submission Guidelines
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